Product packaging for 1H-Indole-1-ethanamine, 5-fluoro-(Cat. No.:CAS No. 169673-84-1)

1H-Indole-1-ethanamine, 5-fluoro-

Cat. No.: B3180453
CAS No.: 169673-84-1
M. Wt: 178.21 g/mol
InChI Key: UEPNGPGBALZHNM-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloid and Tryptamine (B22526) Derivatives Research

Indole alkaloids are a large and diverse group of naturally occurring compounds characterized by the presence of an indole nucleus. grinnell.edumdpi.com This structural motif is derived from the amino acid tryptophan and is found in a wide array of organisms, including plants, fungi, and animals. grinnell.edu Tryptamine itself is a fundamental indole alkaloid that serves as a biosynthetic precursor and structural backbone for numerous complex and biologically active molecules, such as the monoterpene indole alkaloids. grinnell.edumdpi.com

The tryptamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of many compounds that interact with the central nervous system. mdpi.compcbiochemres.com This is largely due to its structural similarity to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which allows tryptamine derivatives to modulate various serotonin receptors. mdpi.com Researchers have synthesized a multitude of tryptamine derivatives by modifying the indole ring, the ethylamine (B1201723) side chain, or the amino group to explore and manipulate their pharmacological properties. grinnell.edunih.gov The substitution of the indole ring, in particular, is a common strategy to fine-tune the biological activity of these compounds. grinnell.edu

Significance of Fluorine Substitution in Indole Scaffolds for Research Applications

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design and medicinal chemistry. researchgate.netmdpi.com Fluorine, being the most electronegative element, imparts unique properties to a molecule without significantly altering its size, as it is comparable in size to a hydrogen atom. nih.govnih.gov

Key research applications and advantages of fluorine substitution in indole scaffolds include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life and bioavailability. nih.gov This is particularly relevant for aromatic structures like indole.

Altered Biological Activity: Fluorine's strong electron-withdrawing effects can change the acidity (pKa) of nearby functional groups, which can influence how the molecule binds to its biological target, such as a receptor or enzyme. mdpi.com This can lead to enhanced potency and selectivity. nih.govnih.gov

Probing Ligand-Receptor Interactions: The systematic replacement of hydrogen with fluorine (a "fluorine walk") across a molecule's scaffold allows researchers to map the electronic environment of a ligand-binding site, helping to refine the understanding of structure-activity relationships (SAR). nih.gov

The strategic placement of fluorine has led to the development of numerous fluorinated derivatives with significant biological activity, including those based on the indole core. researchgate.net

Overview of Academic Research Trajectories for Indole-1-ethanamine Structures

Academic research into fluorinated indole-ethanamine structures, particularly C3-substituted analogs, has largely focused on their interactions with the monoamine systems of the brain. These systems, which include serotonin, dopamine (B1211576), and norepinephrine, are crucial for regulating mood, cognition, and behavior.

A prominent research trajectory involves investigating these compounds as monoamine releasing agents and receptor agonists. For instance, close analogs such as 5-fluoro-α-ethyltryptamine (5-fluoro-AET) and 5-fluoro-α-methyltryptamine (5-fluoro-AMT) have been synthesized and studied for their pharmacological profiles.

5-Fluoro-α-ethyltryptamine (5-fluoro-AET) has been identified as a serotonin-dopamine releasing agent (SDRA) and an agonist at the serotonin 5-HT2A receptor. wikipedia.org Research using rat brain synaptosomes has quantified its activity in promoting the release of key neurotransmitters. wikipedia.org

5-Fluoro-α-methyltryptamine (5-fluoro-AMT) is another well-studied analog that functions as a balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) and a potent agonist of the 5-HT2A receptor. wikipedia.org Furthermore, both 5-fluoro-AET and 5-fluoro-AMT have been found to be potent inhibitors of monoamine oxidase A (MAO-A), an enzyme that breaks down monoamine neurotransmitters. wikipedia.orgwikipedia.org

Interactive Data Tables

Pharmacological data for selected fluorinated tryptamine analogs are presented below.

Table 1: Monoamine Release Activity of 5-Fluoro-AET wikipedia.org EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in promoting monoamine release from rat brain synaptosomes.

NeurotransmitterEC₅₀ (nM)
Serotonin36.6
Dopamine150
Norepinephrine5,334

Table 2: Receptor Binding and Efficacy of 5-Fluoro-AET wikipedia.org EC₅₀ at the serotonin 5-HT2A receptor indicates the concentration for half-maximal agonist activity. Eₘₐₓ represents the maximum efficacy relative to the natural ligand.

ReceptorEC₅₀ (nM)Eₘₐₓ (%)
Serotonin 5-HT2A24687

Table 3: Pharmacological Profile of 5-Fluoro-AMT wikipedia.org This table shows the potency of 5-Fluoro-AMT as a monoamine releasing agent and its activity at the 5-HT2A receptor.

ParameterTargetEC₅₀ (nM)
Monoamine ReleaseSerotonin14 - 19
Dopamine32 - 37
Norepinephrine78 - 126
Receptor AgonismSerotonin 5-HT2A8.47

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FN2 B3180453 1H-Indole-1-ethanamine, 5-fluoro- CAS No. 169673-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-fluoroindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-9-1-2-10-8(7-9)3-5-13(10)6-4-12/h1-3,5,7H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNGPGBALZHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h Indole 1 Ethanamine, 5 Fluoro and Its Derivatives

Strategies for the Construction of the 5-Fluoroindole (B109304) Core

The creation of the 5-fluoroindole nucleus is a critical first step and can be accomplished through various synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Fischer Indole (B1671886) Synthesis Adaptations for Fluoroindoles

The Fischer indole synthesis, a venerable and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for indole ring formation. wikipedia.orgtestbook.combyjus.com This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.com

For the synthesis of 5-fluoroindoles, the process starts with a substituted phenylhydrazine, specifically (4-fluorophenyl)hydrazine. This precursor is reacted with a suitable aldehyde or ketone under acidic conditions to generate the corresponding phenylhydrazone. Subsequent heating in the presence of an acid catalyst, which can be a Brønsted acid like hydrochloric acid or sulfuric acid, or a Lewis acid such as zinc chloride or boron trifluoride, induces a chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgbyjus.com

A notable adaptation involves beginning with 4-fluoronitrobenzene. This starting material is first converted to 4-fluoroaniline (B128567), which is then diazotized and reduced to form 4-fluorophenylhydrazine. The hydrazine (B178648) is then reacted with ethyl pyruvate (B1213749) to form a hydrazone, which upon acid-catalyzed ring closure, yields ethyl 5-fluoroindole-2-carboxylate. diva-portal.org Subsequent hydrolysis and decarboxylation steps produce the target 5-fluoroindole. diva-portal.org

Starting MaterialKey ReagentsIntermediateProduct
(4-fluorophenyl)hydrazineAldehyde or Ketone, Acid Catalyst4-fluorophenylhydrazone5-Fluoro-substituted indole
4-Fluoronitrobenzene1. Reduction 2. Diazotization, Reduction 3. Ethyl pyruvate, Acid4-Fluorophenylhydrazine, HydrazoneEthyl 5-fluoroindole-2-carboxylate

Other Cyclization and Annulation Approaches

Beyond the Fischer synthesis, several other cyclization strategies have been developed for the construction of the 5-fluoroindole core. These methods often offer advantages in terms of substrate scope, milder reaction conditions, or access to different substitution patterns.

One such method is the Leimgruber-Batcho indole synthesis . This two-step procedure is particularly useful for industrial-scale synthesis. It begins with the formation of an enamine from a 2-nitrotoluene (B74249) derivative. For the synthesis of 5-fluoroindole, 5-fluoro-2-nitrotoluene (B1295086) is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. The resulting enamine is then subjected to reductive cyclization using catalysts such as Raney nickel or palladium on carbon (Pd/C) with hydrogen gas to afford 5-fluoroindole. diva-portal.org

Another approach involves a reductive cyclization of 2-(5-fluoro-2-nitrophenyl)malonic acid diester. This cyclization, carried out under reductive conditions, forms 5-fluorooxindole-3-carboxylic acid ester, which can then be decarboxylated to provide 5-fluorooxindole (B20390). google.com The 5-fluorooxindole can subsequently be reduced to 5-fluoroindole.

The Bischler indole synthesis represents another alternative. In this method, 4-fluoroaniline is reacted with an α-halo-ketone, such as 2-bromoacetaldehyde diethyl acetal. The resulting intermediate is then cyclized, often under acidic conditions, to yield the 5-fluoroindole. diva-portal.org

Introduction of the Ethanamine Moiety at the N1-Position

Once the 5-fluoroindole core is established, the next crucial step is the introduction of the ethanamine side chain at the N1 position of the indole ring.

N-Alkylation and Amination Reactions

Direct N-alkylation of the 5-fluoroindole nitrogen is a common strategy. This typically involves reacting the indole with a suitable two-carbon electrophile containing a masked or protected amino group. For instance, reaction with 2-chloro-N,N-dimethylethanamine or a similar reagent in the presence of a base can directly install the desired side chain.

Recent advancements have focused on developing more efficient and environmentally friendly methods. Iridium-catalyzed N-alkylation of indolines (the reduced form of indoles) with alcohols has been reported as a green alternative, proceeding in water and open to the air. organic-chemistry.org While this is demonstrated on indolines, subsequent dehydrogenation would yield the N-alkylated indole.

Reductive Amination Strategies for N1-Ethanamine Formation

Reductive amination offers a powerful and controlled method for forming the N-C bond at the indole nitrogen. masterorganicchemistry.comyoutube.com This process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To introduce the ethanamine moiety at the N1 position of 5-fluoroindole, a two-step sequence can be envisioned. First, N-alkylation of 5-fluoroindole with a protected amino-aldehyde, such as N-Boc-2-aminoacetaldehyde, would form an intermediate aldehyde. This aldehyde can then undergo reductive amination with a desired amine.

Alternatively, and more directly, if one starts with 5-fluoroindole-1-acetaldehyde, this can be directly subjected to reductive amination with ammonia or a primary or secondary amine in the presence of a reducing agent. youtube.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the initial aldehyde. masterorganicchemistry.com A one-pot procedure where the indole, an aldehyde, and the amine are mixed with the reducing agent is often feasible. youtube.com

Carbonyl PrecursorAmine SourceReducing AgentProduct
5-Fluoroindole-1-acetaldehydeAmmoniaSodium Cyanoborohydride1H-Indole-1-ethanamine, 5-fluoro-
5-Fluoroindole-1-acetaldehydeMethylamineSodium TriacetoxyborohydrideN-Methyl-5-fluoro-1H-indole-1-ethanamine

Derivatization and Analog Synthesis from the 1H-Indole-1-ethanamine, 5-fluoro- Scaffold

The 1H-Indole-1-ethanamine, 5-fluoro- scaffold serves as a valuable platform for the synthesis of a diverse array of analogs. The primary amino group of the ethanamine side chain is a key handle for further chemical modifications.

Standard amine chemistry can be employed to generate a wide range of derivatives. For example, acylation with various acid chlorides or anhydrides can produce a library of amides. Reaction with sulfonyl chlorides would yield the corresponding sulfonamides. Alkylation of the primary amine, either through reductive amination with different aldehydes or ketones or via direct alkylation with alkyl halides, can lead to secondary and tertiary amine analogs.

Furthermore, the indole ring itself, while less reactive than the primary amine, can be functionalized. Electrophilic substitution reactions, such as halogenation or nitration, would likely occur at the C3 position, the most nucleophilic site on the indole ring. This allows for the introduction of additional diversity points on the heterocyclic core. The presence of the fluorine atom at the C5 position will influence the regioselectivity of these electrophilic aromatic substitution reactions.

Exploration of N-Substituted Ethanamine Derivatives

The primary amine of 1H-Indole-1-ethanamine, 5-fluoro- is a key site for modification, allowing for the synthesis of a wide range of N-substituted derivatives. A common and efficient method for this transformation is N-alkylation. nih.govnih.gov This process introduces alkyl groups to the nitrogen atom, which can significantly alter the molecule's properties. nih.gov

One prominent example is the synthesis of 5-fluoro-N,N-dimethyltryptamine (5-fluoro-DMT). wikipedia.orgnih.gov An improved Fischer indole synthesis is a well-established method for preparing N,N-dimethyltryptamines, including the 5-fluoro analog. wikipedia.org This reaction can be optimized for continuous flow synthesis, providing an efficient and scalable route to these compounds. nih.govresearchgate.netrsc.org For instance, a flow chemistry setup can be used to synthesize 5-fluoro-DMT with good yields and high purity. nih.gov The synthesis of other N-alkylated 5-fluorotryptamines has also been documented in the chemical literature. rsc.org

The introduction of different substituents on the nitrogen atom can be achieved through various synthetic strategies. For example, N-Boc protection of the primary amine allows for subsequent modifications. mdpi.com The resulting carbamate (B1207046) can then be subjected to further reactions to introduce diverse functionalities.

DerivativeSynthetic MethodKey Features
5-Fluoro-N,N-dimethyltryptamine (5-fluoro-DMT)Fischer Indole Synthesis, Continuous Flow SynthesisEfficient and scalable production. wikipedia.orgnih.gov
N-Alkylated 5-fluorotryptaminesN-alkylation using alkylating agents like alcoholsClean and efficient method. nih.gov
N-Boc protected 5-fluorotryptamine (B1197405)Reaction with Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)Allows for further selective modifications. mdpi.com

Structural Modifications on the Indole Ring (e.g., C2, C3, C6 substitutions)

The indole ring of 1H-Indole-1-ethanamine, 5-fluoro- offers multiple positions for structural modifications, with the C2 and C3 positions being particularly reactive. researchgate.netresearchgate.net The inherent reactivity of the pyrrole (B145914) ring often directs functionalization to these sites. researchgate.net

C2 and C3 Functionalization:

C3-Functionalization: Direct C3-functionalization of indoles can be achieved using various methods, including reactions with α-heteroaryl-substituted methyl alcohols in a metal-free, transition metal-free manner. chemrxiv.orgnih.gov

C2-Functionalization: While C3 is generally more reactive, methods for C2-functionalization have also been developed. researchgate.net For example, 2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamine has been synthesized, demonstrating modification at the C2 position with a methyl group.

Dual C2 and C3 Functionalization: Palladium-catalyzed dual C-H functionalization at both the C2 and C3 positions of indoles has been reported, leading to the synthesis of diversely substituted fluorinated isocryptolepine analogues. nih.gov

Other Ring Substitutions:

C6-Substitution: Synthesis of 1-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivatives highlights the possibility of introducing substituents at the C6 position. rjptonline.org

C4-Substitution: The synthesis of (R)-1-(4-Fluoro-2-methyl-1H-indol-5-yl)ethan-1-amine hydrochloride demonstrates modification at the C4 position.

N1-Substitution: The indole nitrogen (N1) can also be alkylated. For instance, 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine has been synthesized, featuring a methyl group on the indole nitrogen. sigmaaldrich.com

These modifications are crucial for exploring the structure-activity relationships of this class of compounds. The introduction of different functional groups at various positions on the indole ring can significantly impact their biological activity.

Position of ModificationExample of DerivativeSynthetic Approach
C22-(5-Fluoro-2-methyl-1H-indol-3-yl)ethanamineFischer Indole Synthesis with modified precursors.
C3Various C3-alkylated indolesMetal-free alkylation with alcohols. chemrxiv.orgnih.gov
C2 and C3Fluorinated isocryptolepine analoguesPalladium-catalyzed dual C-H functionalization. nih.gov
C61-(6-Chloro-5-fluoro-3-phenyl-1H-indol-2-yl)-ethanone derivativesMulti-step synthesis involving cyclization. rjptonline.org
N12-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamineAlkylation of the indole nitrogen. sigmaaldrich.com

Formation of Pharmaceutically Relevant Salts for Research Purposes

For research and potential pharmaceutical development, converting the freebase form of 1H-Indole-1-ethanamine, 5-fluoro- and its derivatives into salt forms is often necessary to improve stability, handling, and solubility. ugent.beresearchgate.net

Commonly prepared salts include the hydrochloride and fumarate (B1241708) salts.

Hydrochloride Salts: 5-Fluorotryptamine hydrochloride is a commercially available and widely used salt form. chemimpex.comguidechem.comsigmaaldrich.comnih.gov It is typically a white to off-white solid. guidechem.com The hydrochloride salt of the N,N-dimethylated derivative, 5-fluoro-DMT, is also synthesized.

Fumarate Salts: The formation of fumarate salts is another common practice, particularly for N,N-dimethylated tryptamine (B22526) derivatives. ugent.beresearchgate.net A straightforward method involves dissolving the freebase in a suitable solvent like acetone (B3395972) and adding fumaric acid, often in a 2:1 molar ratio of the tryptamine to the acid. ugent.beresearchgate.net This process typically results in the precipitation of the high-purity fumarate salt. ugent.be

The choice of the salt form can significantly influence the physicochemical properties of the compound, which is a critical consideration in drug development. nih.gov

Salt FormMethod of PreparationKey Characteristics
HydrochlorideTreatment of the freebase with hydrochloric acid.Commonly used, often a crystalline solid. guidechem.com
FumarateReaction of the freebase with fumaric acid in a suitable solvent (e.g., acetone). ugent.beresearchgate.netOften forms stable, easy-to-handle solids. ugent.be

Stereoselective Synthesis of Enantiopure 1H-Indole-1-ethanamine, 5-fluoro- Analogs

The synthesis of enantiomerically pure analogs of 1H-Indole-1-ethanamine, 5-fluoro- is of significant interest as stereochemistry often plays a crucial role in the biological activity of chiral molecules. Asymmetric synthesis methods are employed to control the formation of specific stereoisomers.

One notable approach is the asymmetric fluorinative dearomatization of tryptamine derivatives. rsc.orgnih.govrsc.org This method utilizes a chiral anion phase-transfer catalyst system to introduce a fluorine atom in a highly enantioselective manner, constructing two contiguous quaternary stereogenic centers. rsc.orgnih.govrsc.org While this method focuses on the dearomatization of the indole ring, it highlights the potential for creating complex chiral structures from tryptamine precursors.

Enzymatic approaches also offer a promising avenue for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org For instance, flavin mononucleotide (FMN)-dependent reductases can be used to catalyze the enantioselective incorporation of fluorine-containing moieties. the-innovation.org

Furthermore, the synthesis of specific enantiomers, such as (R)-1-(4-Fluoro-2-methyl-1H-indol-5-yl)ethan-1-amine hydrochloride, has been reported, indicating that stereoselective routes to these types of compounds are available.

Chemical Reactions and Reactivity Profiles of the Indole-1-ethanamine, 5-fluoro- System

The reactivity of the 1H-Indole-1-ethanamine, 5-fluoro- system is largely dictated by the electron-rich nature of the indole ring and the presence of the fluorine substituent.

The indole nucleus is susceptible to electrophilic substitution, with the C3 position being the most common site of attack. The fluorine atom at the C5 position is an electron-withdrawing group, which can modulate the reactivity of the indole ring compared to its non-fluorinated counterpart.

Key reactions involving the indole-1-ethanamine, 5-fluoro- system include:

Electrophilic Substitution: As mentioned, this is a characteristic reaction of the indole ring.

Oxidation: The indole ring can be oxidized to form various derivatives.

Reduction: Functional groups attached to the indole ring can be modified through reduction reactions.

Fischer Indole Synthesis: This is a fundamental reaction for the construction of the indole core itself, which can be adapted to produce 5-fluoroindole derivatives. diva-portal.org

Leimgruber-Batcho Indole Synthesis: This is another important industrial method for indole synthesis. diva-portal.org

Bischler Indole Synthesis: This method can also be employed for the synthesis of the 5-fluoroindole scaffold. diva-portal.org

Vicarious Nucleophilic Substitution (VNS): This reaction has been used in the synthesis of 5-fluoroindole. diva-portal.org

The fluorine atom not only influences the electronic properties and reactivity of the molecule but can also serve as a useful probe in biophysical studies, such as 19F NMR, to investigate protein structure and dynamics. ossila.comnih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure, connectivity, and electronic properties of 5-fluorotryptamine (B1197405).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-fluorotryptamine. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of the molecule's atoms and confirms its structural integrity.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the ethylamine (B1201723) side chain protons, and the N-H protons.

¹³C NMR: Carbon NMR complements the proton data by identifying the number of chemically non-equivalent carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic).

¹⁹F NMR: The presence of the fluorine atom makes ¹⁹F NMR a particularly powerful technique. The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in spectra with a wide chemical shift range that is extremely sensitive to the local electronic environment. nih.gov This makes ¹⁹F NMR not only crucial for confirming the position of the fluorine substituent on the indole ring but also a sensitive probe for studying intermolecular interactions. For instance, when 5-fluorotryptophan (a closely related compound) is incorporated into proteins, ¹⁹F NMR can reveal minor differences in protein microenvironments. nih.gov In purity assessments, NMR is often used as a primary method, with some commercial standards for 5-fluorotryptamine hydrochloride specifying a purity of ≥95% as determined by NMR. chemimpex.com

Advanced NMR experiments, such as TROSY (Transverse Relaxation-Optimized Spectroscopy), have benefited from the use of fluorine. Studies have found that the interaction in aromatic ¹⁹F-¹³C systems can lead to superior spectral resolution in TROSY experiments compared to traditional ¹H-¹³C systems, which is advantageous for studying large biomolecular systems. diva-portal.org

Table 1: Representative NMR Data for Tryptamine (B22526) Derivatives Note: Specific chemical shifts for 1H-Indole-1-ethanamine, 5-fluoro- can vary based on solvent and experimental conditions. This table illustrates typical regions for key signals.

NucleusFunctional GroupTypical Chemical Shift (ppm) Range
¹H Indole N-H10.0 - 11.5
Aromatic C-H6.8 - 7.8
Aliphatic CH₂ (α to NH₂)2.9 - 3.2
Aliphatic CH₂ (β to NH₂)2.8 - 3.1
¹³C Indole C (aromatic)100 - 140
Aliphatic CH₂25 - 45
¹⁹F Aryl-F-110 to -130 (relative to CFCl₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of 5-fluorotryptamine and for obtaining structural information through fragmentation analysis. The nominal monoisotopic mass of the free base (C₁₀H₁₁FN₂) is 178.0906 Da.

Electrospray ionization (ESI) is a soft ionization technique commonly used to confirm the molecular weight, typically by observing the protonated molecule [M+H]⁺ at m/z 179. nih.gov However, even with soft ionization, tryptamines are known to undergo in-source fragmentation. nih.gov

More detailed structural analysis is achieved through tandem mass spectrometry (MS/MS) or by using higher-energy ionization methods. The fragmentation patterns of tryptamines are well-characterized and provide a structural fingerprint. Key fragmentation pathways include:

α-Cleavage: Cleavage of the Cα-Cβ bond of the ethylamine side chain is a characteristic fragmentation for tryptamines. This results in the formation of a stable immonium ion.

β-Cleavage: Cleavage of the bond between the indole ring and the ethylamine side chain. mdpi.comresearchgate.net

Studies using techniques like Direct Analysis in Real Time (DART) mass spectrometry on various tryptamines show that the extent of fragmentation can be controlled by adjusting the collision-induced dissociation voltage. squarespace.com At low voltages (e.g., 20 V), the protonated precursor peak is dominant, while at higher voltages (e.g., 60 V and 90 V), fragmentation increases, providing richer structural information. squarespace.com For tryptamines lacking certain functional groups, the fragment ions can be more intense than the protonated molecule itself. nih.gov

Table 2: Predicted Characteristic Mass Fragments for 5-Fluorotryptamine

m/z (Predicted)IonFragmentation Pathway
179.0985[M+H]⁺Protonated Molecule
162.0719[M+H - NH₃]⁺Loss of ammonia (B1221849)
133.0502[C₉H₆F]⁺β-cleavage (loss of ethylamine)
44.0495[C₂H₆N]⁺α-cleavage (immonium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of 5-fluorotryptamine is dominated by the indole chromophore. The parent compound, tryptamine, exhibits absorption maxima around 220 nm and 280 nm. sielc.com The substitution of a fluorine atom onto the indole ring is known to cause a characteristic red shift (a shift to a longer wavelength) in the absorption spectrum. nih.gov For the related compound 5-fluorotryptophan, this shift is approximately 5 nm, and its molar extinction coefficient at 280 nm has been reported as 5700 M⁻¹cm⁻¹. nih.gov This technique is also routinely used to determine the concentration of the compound in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 5-fluorotryptamine would show characteristic absorption bands for N-H stretching (from the indole and primary amine), aromatic C-H stretching, aliphatic C-H stretching, and C=C stretching from the aromatic ring. Advanced techniques such as resonant ion-dip infrared (RIDIR) spectroscopy have been used on tryptamine to show that the IR spectrum, particularly in the C-H stretch region, is highly sensitive to the specific conformational geometry of the flexible ethylamine side chain. acs.org

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for separating 5-fluorotryptamine from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the analysis and purification of tryptamine derivatives.

Methodology: Reversed-phase (RP) chromatography is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. japsonline.com A common mobile phase consists of a mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to ensure the amine is protonated and to achieve good peak shape. sielc.com UV detection is frequently used, with the wavelength set to one of the absorption maxima of the indole ring (e.g., 280 nm). japsonline.com

Performance: A comparison of HPLC with fluorescence detection (FLD) and UPLC coupled with tandem mass spectrometry (UPLC/MS/MS) for the analysis of indoleamines demonstrated the superior performance of the UPLC/MS/MS method. nih.gov While both methods showed excellent linearity (in the 0.2–50 ng mL⁻¹ range), the UPLC/MS/MS system provided lower limits of detection (0.003–0.02 ng mL⁻¹ vs. 0.04–0.13 ng mL⁻¹ for HPLC/FLD) and better accuracy and precision. nih.gov UPLC, with its use of smaller particles, also allows for faster analysis times compared to traditional HPLC. sielc.com

Table 3: Comparison of HPLC and UPLC Performance for Indoleamine Analysis nih.gov

ParameterHPLC/FLDUPLC/MS/MS
Linearity Range0.2-50 ng mL⁻¹0.2-50 ng mL⁻¹
Limit of Detection (LOD)0.04-0.13 ng mL⁻¹0.003-0.02 ng mL⁻¹
Inter-day Accuracy82.5-127.0%93.0-113.0%
Inter-day Precision9.9-32.3%5.4-13.2%

Gas Chromatography (GC)

Gas chromatography, almost always coupled with mass spectrometry (GC-MS), is another powerful technique for the identification and purity assessment of 5-fluorotryptamine.

Methodology: For GC analysis, tryptamines often require derivatization to increase their volatility and thermal stability, and to improve chromatographic peak shape. A common method is trimethylsilylation (TMS). researchgate.net The analysis is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS). japsonline.com

Application: GC-MS is considered a first-choice method for the identification of tryptamines due to the highly detailed and reproducible mass spectra generated by electron ionization (EI). researchgate.net These spectra can be compared against established libraries for confident identification. However, a potential challenge in GC-MS analysis is the co-elution of structurally similar isomers, which may also produce very similar mass spectra, requiring careful method development to ensure proper separation and identification. nist.gov

Preclinical Pharmacological Investigations: Receptor Interactions and Cellular Responses

Cellular Bioactivity Studies in vitro

Research into the direct antiviral properties of 1H-Indole-1-ethanamine, 5-fluoro- is limited. However, the broader class of tryptamine (B22526) derivatives has been noted for potential antiviral applications. A patent for lavendamycin (B1674582) analogs, which are synthesized using tryptophan analogs like 5-fluorotryptamine (B1197405), claims broad-spectrum antiviral activity against a range of viruses, including those from the Retroviridae and Herpesviridae families. google.com Tryptamine derivatives have also been investigated as non-nucleosidic inhibitors of the hepatitis B virus. researchgate.net Further research is required to specifically determine the antiviral efficacy of 1H-Indole-1-ethanamine, 5-fluoro- against specific viral strains.

Direct and extensive studies detailing the cytotoxic, apoptotic, and cell cycle modulating effects of 1H-Indole-1-ethanamine, 5-fluoro- on cancer cell lines are not widely available in the current body of scientific literature. However, its role as a reference compound in anticancer research suggests its established biological activity. For instance, the inhibitory effects of certain aminochalcones on myeloperoxidase (MPO) were found to be comparable to that of 5-fluorotryptamine, a known potent inhibitor of the enzyme. researchgate.netmdpi.com

Furthermore, tryptamine derivatives have been noted for their cytotoxicity in hepatoblastoma cell lines. researchgate.net The design and synthesis of novel 3-(aminoalkyl)-5-fluoroindole analogues, based on the structure of 5-fluorotryptamine, have yielded compounds with potent antitumor activities in various cancer cell lines. acs.org These lines of research imply that the foundational structure of 5-fluorotryptamine is relevant to the development of new anticancer agents, though specific data on its direct anticancer mechanisms remain to be fully elucidated.

The modulation of neuroinflammatory responses by 1H-Indole-1-ethanamine, 5-fluoro- is primarily linked to its activity as an inhibitor of myeloperoxidase (MPO). MPO is an enzyme found in neutrophils and macrophages that, when leaked outside of cells, can cause oxidative damage and promote inflammatory diseases. researchgate.net Tryptamine derivatives, including 5-fluorotryptamine, have been shown to exhibit anti-inflammatory activity through the inhibition of MPO. nih.gov

Studies have identified 5-fluorotryptamine as a reversible inhibitor of MPO. nih.gov This inhibitory action is considered a key mechanism for its neuroprotective and anti-inflammatory properties. nih.gov The compound is also a partial agonist at 5-HT3 receptors, which may also play a role in modulating neuroinflammation. science.gov The term "5-fluorotryptamine" has been specifically mentioned in the context of treating neuroinflammatory disorders. ulb.ac.be

The antioxidant properties of 1H-Indole-1-ethanamine, 5-fluoro- are well-documented, primarily stemming from its potent inhibition of the pro-oxidant enzyme myeloperoxidase (MPO). researchgate.netmdpi.com By inhibiting MPO, 5-fluorotryptamine can reduce oxidative damage, a key factor in various pathologies. researchgate.net

Mechanistic and Molecular Research of 1h Indole 1 Ethanamine, 5 Fluoro Analogs

Intracellular Signaling Pathway Modulation

1H-Indole-1-ethanamine, 5-fluoro- (also known as 5-fluoro-DMT) is recognized as a potent agonist at serotonin (B10506) 5-HT2A and 5-HT1A receptors. wikipedia.orgwisc.edu Its interaction with the 5-HT2A receptor is of particular interest as this receptor is a key target for many psychoactive compounds. The activation of the 5-HT2A receptor by agonists like 5-fluoro-DMT initiates a cascade of intracellular signaling events.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins. nih.govugent.be Upon agonist binding, a conformational change in the receptor activates the Gq/G11 protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC). nih.gov This signaling cascade is a hallmark of 5-HT2A receptor activation by classic agonists.

Table 1: 5-HT2A Receptor-Mediated Signaling Pathways

Pathway Key Components Primary Outcome
Gq/G11 Pathway Gq/G11, Phospholipase C (PLC), IP3, DAG, Ca2+, Protein Kinase C (PKC) Modulation of cellular activity through second messengers.
β-Arrestin Pathway G protein-coupled receptor kinases (GRKs), β-Arrestins Receptor desensitization, internalization, and initiation of G protein-independent signaling.

Protein-Ligand Interaction Dynamics

The interaction between 5-fluoro-DMT and its primary target, the 5-HT2A receptor, is a dynamic process governed by specific molecular interactions within the receptor's binding pocket. The binding of tryptamine (B22526) analogs to the 5-HT2A receptor has been elucidated through a combination of molecular docking studies, molecular dynamics (MD) simulations, and cryogenic electron microscopy (cryo-EM) structures. researchgate.netbiorxiv.orgnanobioletters.comresearchgate.net

Cryo-EM structures of the 5-HT2A receptor bound to agonists like serotonin and other tryptamines have revealed key amino acid residues that form the orthosteric binding pocket. researchgate.netresearchgate.net These studies show that the ethylamine (B1201723) side chain of tryptamines forms an ionic bond with a conserved aspartate residue (Asp1553.32), while the indole (B1671886) ring engages in multiple interactions, including pi-pi stacking with phenylalanine residues and hydrogen bonds with serine residues within the binding site. researchgate.netnanobioletters.com

Molecular dynamics simulations provide further insight into the conformational changes that occur upon ligand binding. biorxiv.orgnih.govresearchgate.net These simulations suggest that agonist binding induces a conformational shift in the receptor, particularly in the transmembrane helices, which is necessary for G protein coupling and activation. The specific interactions of the 5-fluoro substituent of 5-fluoro-DMT with the receptor are predicted to modulate the binding affinity and efficacy compared to unsubstituted DMT. Fluorination at the 5-position of the indole ring can alter the electronic properties of the molecule, potentially influencing hydrogen bonding and other non-covalent interactions within the binding pocket. wikipedia.org

Table 2: Key Residues in the 5-HT2A Receptor Binding Pocket for Tryptamines

Residue Location Type of Interaction
Asp1553.32 Transmembrane Helix 3 Ionic bond with the amine group.
Phe3406.52 Transmembrane Helix 6 Pi-pi stacking with the indole ring.
Ser2425.46 Transmembrane Helix 5 Hydrogen bond with the indole nitrogen.
Asn3436.55 Transmembrane Helix 6 Potential hydrogen bond with indole substituents. nih.gov

Allosteric Modulation Mechanisms

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov This binding can induce a conformational change in the receptor that alters the binding affinity and/or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs).

While the allosteric modulation of GPCRs, including serotonin receptors, is an active area of research, specific studies detailing the allosteric modulation of the 5-HT2A receptor by 5-fluoro-DMT, or of 5-fluoro-DMT's effects by allosteric modulators, are limited. However, the principle of allosteric modulation has been demonstrated for the 5-HT2A receptor. nih.gov For instance, certain compounds have been identified that can act as allosteric modulators of the 5-HT2A receptor, influencing the binding and signaling of orthosteric agonists.

The potential for allosteric modulation adds another layer of complexity to the pharmacology of 5-fluoro-DMT. A PAM could, for example, enhance the potency or efficacy of 5-fluoro-DMT, while a NAM could reduce it. The development of selective allosteric modulators for the 5-HT2A receptor is a promising avenue for fine-tuning therapeutic interventions while potentially avoiding some of the side effects associated with direct orthosteric agonists.

Investigation of Receptor Desensitization and Internalization

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that protects the cell from overstimulation. For GPCRs like the 5-HT2A receptor, this process involves two main phenomena: receptor phosphorylation and subsequent β-arrestin binding, followed by receptor internalization (endocytosis). nih.govnih.gov

Upon agonist binding, GRKs phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation increases the receptor's affinity for β-arrestins. promega.com The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways and leading to desensitization. nih.gov

Following β-arrestin recruitment, the receptor-arrestin complex is often targeted for internalization into endosomes. nih.gov The kinetics of 5-HT2A receptor internalization have been studied, showing that it can be a rapid process, occurring within minutes of agonist exposure. nih.gov Once internalized, the receptors can be either dephosphorylated and recycled back to the cell surface, restoring sensitivity, or targeted for degradation in lysosomes, leading to a long-term reduction in receptor number (downregulation). nih.gov Studies with β-arrestin-biased 5-HT2A agonists have demonstrated that these ligands can induce receptor downregulation and tachyphylaxis (a rapid decrease in response to a drug after repeated doses). nih.gov

Enzyme Kinetics and Inhibitory Mechanisms

The metabolic fate of 1H-Indole-1-ethanamine, 5-fluoro- is primarily determined by the action of two main enzyme systems: monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. tandfonline.comnih.gov These enzymes are crucial for the biotransformation and clearance of tryptamines.

Monoamine oxidase, particularly MAO-A, is a key enzyme in the oxidative deamination of tryptamines, converting them into their corresponding indoleacetic acid derivatives. escholarship.orgnih.gov Inhibition of MAO-A can significantly increase the bioavailability and prolong the action of orally administered tryptamines. escholarship.org

The cytochrome P450 system, a family of heme-containing monooxygenases located primarily in the liver, also plays a significant role in the metabolism of tryptamines. tandfonline.comnih.govmdpi.com Studies on the related compound N,N-dimethyltryptamine (DMT) have shown that CYP2D6 is a major enzyme involved in its metabolism, catalyzing the formation of oxygenated metabolites. tandfonline.comtandfonline.com The genetic polymorphism of CYP2D6 can lead to significant inter-individual differences in metabolic rates, with some individuals being poor, intermediate, extensive, or ultrarapid metabolizers. nih.gov This can have profound implications for the pharmacokinetics of CYP2D6 substrates. For example, kinetic studies on the O-demethylation of 5-MeO-DMT by different CYP2D6 variants have shown significant differences in catalytic efficiency. nih.gov

Table 3: Enzyme Kinetics of 5-MeO-DMT O-demethylation by CYP2D6 Variants

CYP2D6 Variant Km (μM) Vmax (pmol/min/pmol P450) CLint (μL/min/pmol P450)
CYP2D6.1 (Wild-type) 27.5 ± 4.5 12.1 ± 0.7 0.44
CYP2D6.2 24.1 ± 6.2 4.1 ± 0.3 0.17
CYP2D6.10 18.1 ± 5.9 0.2 ± 0.02 0.011

Data adapted from Yu et al. (2014), showing variability in metabolic activity among different CYP2D6 isoforms for a related tryptamine.

Inhibitors of these enzyme systems can significantly alter the pharmacokinetic profile of 5-fluoro-DMT. MAO inhibitors, as mentioned, prevent its breakdown by MAO-A. Similarly, drugs that inhibit CYP2D6 can reduce the metabolic clearance of 5-fluoro-DMT, potentially leading to higher and more sustained plasma concentrations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluoro-Substitution at C5 on Biological Activity and Receptor Affinity

The substitution of a fluorine atom at the C5 position of the indole (B1671886) ring significantly modifies the biological activity and receptor affinity of tryptamines. This alteration is primarily due to fluorine's high electronegativity and relatively small size, which can influence electronic properties and interactions with receptor binding pockets. nih.govnih.gov

For instance, 5-fluorotryptamine (B1197405) (5-FT) acts as a partial agonist at both 5-HT3A and 5-HT3AB receptors. nih.govnih.gov While it is approximately 10-fold less potent than serotonin (B10506) (5-HT), it effectively compensates for the lack of a hydroxyl group present in serotonin, highlighting the importance of an electronegative atom at this position for efficient receptor activation. nih.gov Studies comparing 5-FT with other 5-substituted tryptamines reveal that both the size and electronegativity of the substituent at the C5 position are critical for channel opening at 5-HT3 receptors. nih.govnih.gov For example, 5-chlorotryptamine, which has a similar affinity to 5-FT, is a much weaker partial agonist, indicating that the specific nature of the halogen influences functional efficacy. nih.govnih.gov

At other serotonin receptors, the C5-fluoro substitution also has notable effects. 5-fluorotryptamine (5-FT) demonstrates high affinity for 5-HT1A, 5-HT2B, and 5-HT2C receptors. wikipedia.org Its N,N-dimethylated analog, 5-fluoro-DMT, is an agonist of both 5-HT1A and 5-HT2A receptors. wikipedia.org Generally, fluorination at various positions on the indole ring of psychedelic tryptamines tends to either reduce or have a minimal effect on 5-HT2A/C receptor affinity. wikipedia.org However, specific substitutions can lead to significant shifts in selectivity. For example, 4-fluoro-5-methoxy-DMT is a much more potent agonist at 5-HT1A than at 5-HT2A receptors. wikipedia.org

In rodent studies, 5-fluoro-DMT has been shown to produce a head-twitch response, a behavioral proxy for serotonergic psychedelic effects. wikipedia.orgresearchgate.net This suggests that the C5-fluoro substitution is compatible with the structural requirements for 5-HT2A receptor-mediated psychedelic activity.

CompoundReceptor SubtypeKi (nM)EC50 (nM)Emax (%)
5-Fluorotryptamine (5-FT) 5-HT1A18129-
5-HT2A6.0–3,9082.64–58110
5-HT2B5.7--
5-HT2C3.72--
5-HT3A80016,00064
5-HT3AB1,80027,00045
5-Fluoro-DMT 5-HT1A---
5-HT2A---
Tryptamine (B22526) 5-HT3A4,800113,00015

Data sourced from multiple studies. nih.govnih.govwikipedia.org

Role of the N1-Ethanamine Side Chain in Receptor Recognition and Pharmacological Profile

The ethanamine side chain at the C3 position is a defining feature of tryptamines and is crucial for their interaction with serotonin receptors and other biological targets. drugbank.comwikipedia.org This two-carbon chain attached to a terminal amino group provides the necessary scaffold for binding within the receptor pocket. drugbank.comwikipedia.org Tryptamine itself, the parent compound, is a serotonin receptor agonist and a monoamine releasing agent. wikipedia.org

The ethylamine (B1201723) side chain's length and flexibility are critical for optimal receptor engagement. Modifications to this chain can drastically alter the pharmacological profile. The primary amine of the side chain is a key interaction point, often forming a salt bridge with an acidic residue (e.g., an aspartate residue) in the binding site of G-protein coupled receptors. nih.gov

Influence of Substituents on the Ethanamine Nitrogen (e.g., N-methylation, N-ethylation)

Substitution on the nitrogen of the ethanamine side chain has a profound impact on receptor affinity, selectivity, and functional activity. In general, adding alkyl groups like methyl or ethyl to the terminal amine can alter a compound's lipophilicity, metabolic stability, and interaction with the receptor.

For 5-fluorotryptamines, these modifications follow general trends seen with other tryptamines. The primary amine of 5-fluorotryptamine (5-FT) is a potent serotonin-dopamine releasing agent. wikipedia.org When N,N-dimethylated to form 5-fluoro-N,N-dimethyltryptamine (5-fluoro-DMT), the compound retains agonist activity at 5-HT1A and 5-HT2A receptors. wikipedia.org

Comparing different N-alkyl substitutions reveals variations in potency and efficacy. For many tryptamine series, N,N-dimethyl substitution often results in potent 5-HT2A agonism. wikipedia.org Increasing the size of the alkyl groups, for instance to N,N-diethyl (DET), can sometimes decrease potency or alter the selectivity profile. For example, 6-fluoro-DET is inactive as a psychedelic despite being a 5-HT2A agonist. wikipedia.org While specific data for 5-fluoro-DET is limited in the provided results, the general principle is that the size and nature of the N-substituents are key determinants of the pharmacological outcome. nih.gov

CompoundN-SubstitutionKey Pharmacological Property
5-Fluorotryptamine (5-FT) None (Primary amine)Serotonin-dopamine releasing agent, 5-HT receptor agonist. wikipedia.org
5-Fluoro-DMT N,N-Dimethyl5-HT1A and 5-HT2A receptor agonist. wikipedia.org
5-Fluoro-MET N-Methyl, N-Ethyl-
5-Fluoro-DET N,N-Diethyl-

Effects of Additional Substitutions on the Indole Ring (e.g., C2-methyl, C6-chloro)

The introduction of additional substituents onto the indole ring of 5-fluorotryptamine can further modulate its pharmacological properties. The position and nature of these secondary substituents can fine-tune receptor affinity and functional activity.

C2-Methyl Substitution: In general, adding a methyl group at the C2 position of the indole ring is not well-tolerated at several 5-HT receptors and often leads to a significant decrease in affinity. researchgate.net For example, 2-methyl-5-HT binds with 50-fold lower affinity to the 5-HT1E receptor than 5-HT itself. researchgate.net This suggests that steric bulk at the C2 position may hinder optimal binding.

C6-Chloro Substitution: Halogenation at other positions can also have significant effects. While specific data on a C6-chloro, C5-fluoro disubstituted tryptamine is not readily available, studies on related compounds show that additional halogenation can alter activity. For instance, 6-fluoro-DMT has been studied and shows that fluorination at the C6 position can impact activity. nih.gov The combination of a C5-fluoro and a C6-chloro group would create a 5,6-dihalo-substituted tryptamine, and the electronic and steric effects of both halogens would collectively influence receptor interactions.

Other Substitutions: The addition of a methoxy (B1213986) group, as seen in 4-fluoro-5-methoxy-DMT, can dramatically shift selectivity, in this case strongly favoring the 5-HT1A receptor over the 5-HT2A receptor. wikipedia.orgpsu.edu This demonstrates that the interplay between different substituents on the indole ring can lead to unique pharmacological profiles.

Chirality and Enantioselectivity in Pharmacological Activity

Chirality plays a critical role in the pharmacological activity of many tryptamines, particularly when a stereocenter is introduced into the ethanamine side chain. This is most commonly achieved by adding a methyl group at the alpha-carbon, creating compounds like α-methyltryptamine (αMT) and its analogs. The resulting (R)- and (S)-enantiomers often exhibit different potencies, efficacies, and even mechanisms of action. nih.gov

For the 5-fluoro analog, 5-fluoro-α-methyltryptamine (5F-AMT), the introduction of this chiral center leads to distinct properties. 5F-AMT is known to act as a serotonin receptor agonist, a monoamine releasing agent, and a potent monoamine oxidase inhibitor (MAOI). wikipedia.org

While studies directly comparing the enantiomers of 5F-AMT are not detailed in the provided results, research on the parent compound, α-ethyltryptamine (AET), which also has a chiral center, shows clear enantioselectivity. In AET, the S-(+)-enantiomer is a partial agonist at 5-HT2A receptors, whereas the racemate is functionally inactive as an agonist. nih.gov This highlights that the stereochemistry of the side chain is a crucial determinant of functional activity at key receptors. It is highly probable that the enantiomers of 5F-AMT would also display significant differences in their interactions with serotonin receptors and monoamine transporters.

Computational Chemistry and Theoretical Modeling in Indole 1 Ethanamine Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Indole-1-ethanamine, 5-fluoro-, docking simulations are crucial for understanding its interactions with target receptors, particularly serotonin (B10506) (5-HT) receptors for which it shows high affinity. wikipedia.org

Research into related indole (B1671886) derivatives demonstrates the utility of this approach. For instance, docking studies on novel indole ethylamine (B1201723) derivatives have been used to elucidate binding modes within the peroxisome proliferator-activated receptor α (PPARα). researchgate.netmdpi.com Similarly, various indole-based compounds have been docked into the active sites of targets like the blood coagulation enzyme factor Xa and microbial proteins to rationalize their biological activity. nih.govnih.gov

For 1H-Indole-1-ethanamine, 5-fluoro-, a typical docking study would involve placing the molecule into the crystal structure of a target receptor, such as the 5-HT2A receptor. The simulation would then explore various binding poses, scoring them based on factors like binding energy. Key interactions would be analyzed, including:

Hydrogen Bonding: The ethylamine side chain and the indole N-H group are potential hydrogen bond donors, while the fluorine atom can act as a weak acceptor.

π-π Stacking: The aromatic indole ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket.

Hydrophobic Interactions: The ethyl group and the indole ring contribute to favorable hydrophobic contacts.

These simulations allow for the rationalization of binding affinity and selectivity, providing a structural basis for the compound's pharmacological profile. nih.gov

Table 1: Example of Key Interacting Residues for Tryptamine (B22526) Analogs in Serotonin Receptors Identified via Docking

Interacting ResidueInteraction TypeLigand Moiety Involved
Aspartic Acid (Asp)Ionic / H-BondProtonated Amine
Serine (Ser) / Threonine (Thr)Hydrogen BondIndole N-H
Phenylalanine (Phe)π-π StackingIndole Ring
Tryptophan (Trp)π-π Stacking / H-BondIndole Ring / Indole N-H
Leucine (Leu) / Valine (Val)HydrophobicEthyl Side Chain / Indole Ring

This table is a generalized representation based on common interactions for tryptamine-like ligands.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. For 1H-Indole-1-ethanamine, 5-fluoro-, these calculations provide fundamental data on how the fluorine substitution impacts the properties of the tryptamine scaffold.

Studies on the oxidation of tryptamine and its hydroxylated analog (5-hydroxytryptamine) using quantum chemical methods have provided insights into the formation and stability of radical intermediates. nih.gov Such research is relevant for understanding the metabolic pathways and potential reactivity of 5-fluorotryptamine (B1197405). The transient spectra of oxidized tryptamine show characteristic peaks for the indolyl radical, and calculations can accurately predict these spectral features. nih.gov

DFT studies on 1H-Indole-1-ethanamine, 5-fluoro- can determine:

Molecular Geometry: Precise bond lengths and angles, including the planarity of the indole ring system. nih.gov

Electron Distribution: The electron-withdrawing nature of the fluorine atom influences the charge distribution across the indole ring, which can affect binding interactions and reactivity.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, providing clues about its reactivity.

Reaction Energetics: DFT can calculate the energy changes involved in processes like radical formation or metabolic transformations, revealing the most likely pathways. nih.gov

The preclinical discovery process benefits from using DFT to calculate descriptors that can be used in quantitative structure-activity relationship (QSAR) models. mdpi.com

Table 2: Calculated Properties for Tryptamine Radical Intermediates from Quantum Chemical Studies

ProcessReaction Enthalpy (kcal/mol)Note
H-O Bonded Radical Adduct Formation-4Exothermic process for 5-hydroxytryptamine. nih.gov
C4-C4' Dimer Formation-39Thermodynamically favorable process post-reorganization. nih.gov
C2-C4' Dimer Formation-44Thermodynamically favorable process post-reorganization. nih.gov

Data adapted from a study on 5-hydroxytryptamine, a structural analog of 5-fluorotryptamine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.com For 1H-Indole-1-ethanamine, 5-fluoro-, QSAR models are invaluable for predicting its affinity for targets like the 5-HT2A receptor and for identifying other potentially active molecules.

The development of robust QSAR models for 5-HT2A receptor ligands has been a focus of research, aiming to overcome the limitations of earlier models that were based on structurally similar compounds. nih.gov By building models from a diverse set of ligands, including various tryptamines, ergolines, and phenylalkylamines, researchers can create predictive tools to assess the activity of new or unclassified molecules. nih.gov

A typical QSAR study involving 1H-Indole-1-ethanamine, 5-fluoro- would proceed as follows:

Data Collection: A dataset of tryptamine analogs with experimentally determined binding affinities (e.g., Ki values) for a specific receptor is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).

Model Building: Statistical or machine learning methods (e.g., multiple linear regression, support vector machines, random forest) are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used, often in conjunction with docking studies, to create 3D maps that visualize which regions around the molecule are favorable or unfavorable for activity. nih.gov

Table 3: Examples of Descriptor Classes Used in QSAR Modeling for 5-HT Receptor Ligands

Descriptor TypeExamplesInformation Encoded
Constitutional (2D) Molecular Weight, Atom Count, Rotatable BondsSize and basic composition
Topological (2D) Wiener Index, Kier & Hall Shape IndicesAtomic connectivity and branching
Electrostatic (3D) Partial Charges, Dipole MomentCharge distribution and polarity
Steric / Shape (3D) Molecular Volume, Surface Area, Ovality3D shape and size
Field-Based (3D-QSAR) CoMFA/CoMSIA FieldsSteric, electrostatic, hydrophobic fields

Based on general principles of QSAR and specific studies on psychoactive substances. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for validating docking poses and understanding the conformational flexibility and stability of the 1H-Indole-1-ethanamine, 5-fluoro- complex with its biological target.

MD simulations have been successfully applied to study the stability of various ligand-protein complexes, including inhibitors of the SARS-CoV-2 main protease and influenza polymerase. mdpi.comnih.govmdpi.com In a typical MD simulation of 1H-Indole-1-ethanamine, 5-fluoro- bound to a receptor, the complex is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent motions over a period, often hundreds of nanoseconds.

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, identifying flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and important interactions.

Conformational Analysis: Explores the different shapes (conformers) the flexible ethylamine side chain of 5-fluorotryptamine can adopt within the binding pocket. mdpi.com

These simulations provide a more realistic and detailed picture of the binding event, confirming the stability of key interactions predicted by docking. mdpi.com

Table 4: Typical Parameters and Outputs of a Molecular Dynamics Simulation

Parameter / OutputDescriptionExample Value / Metric
Simulation Time Total duration of the simulation.100-200 nanoseconds (ns)
Force Field Set of equations and parameters describing the potential energy of the system.AMBER, CHARMM, GROMOS
Water Model Model used to represent water molecules in the simulation box.TIP3P, TIP4P
RMSD Root Mean Square Deviation, measures stability.Value plateauing around 2-3 Å
RMSF Root Mean Square Fluctuation, measures residue flexibility.Fluctuation value per residue (Å)
Hydrogen Bonds Number of hydrogen bonds over time.Occupancy percentage (%)

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, aiming to discover novel molecules with the potential to bind to the target of interest. frontiersin.org

This approach has been successfully used to discover new dual 5-HT6/5-HT2A receptor ligands. nih.gov A virtual screening campaign based on a pharmacophore model identified a hit compound with a scaffold structurally related to 1H-Indole-1-ethanamine, 5-fluoro-, which was then optimized into a lead compound with pro-cognitive properties. nih.gov

For 1H-Indole-1-ethanamine, 5-fluoro-, a ligand-based pharmacophore model would be generated by aligning it with other known active tryptamines. The essential features would likely include:

Aromatic Ring (R): Corresponding to the indole nucleus.

Hydrogen Bond Donor (D): The N-H group of the indole ring.

Positive Ionizable (P): The terminal amine of the ethylamine side chain, which is protonated at physiological pH.

Hydrophobic Group (H): The bicyclic indole system itself.

This pharmacophore hypothesis serves as a filter to rapidly screen millions of compounds, identifying those that possess the correct spatial arrangement of these key features, thereby significantly narrowing the search for new potential ligands for serotonin receptors. nih.govpharmacophorejournal.com

Table 5: Essential Pharmacophore Features for a Tryptamine-Based Serotonin Receptor Ligand

Feature TypeChemical Moiety in 5-FluorotryptamineRole in Binding
Aromatic Ring (R) Indole Ringπ-stacking with aromatic residues
Hydrogen Bond Donor (D) Indole N-HInteraction with H-bond acceptors (e.g., Ser, Thr)
Positive Ionizable (P) Ethylamine group (-NH2)Ionic interaction with acidic residues (e.g., Asp)
Hydrophobic (H) Indole Ring, Ethyl groupVan der Waals contacts in hydrophobic pockets

This table is derived from the known structural requirements of tryptamine ligands. nih.govpharmacophorejournal.com

Preclinical in Vivo Studies in Animal Models Non Human

Behavioral Pharmacology in Rodent Models (e.g., Antinociceptive Activity, Anti-depressant Potential)

The behavioral effects of 5-fluoro-DMT and related fluorinated indole (B1671886) compounds have been assessed in rodents, revealing potential antinociceptive and antidepressant-like activities.

Antinociceptive Activity: Studies on fluorinated compounds have demonstrated their potential to alleviate pain. For instance, a fluorinated cyclopeptide, F-81, showed dose-dependent antinociceptive activity in the hot-plate test in mice, being approximately threefold more potent than its non-fluorinated counterpart. tandfonline.com In a mouse model of abdominal pain, F-81 significantly reduced spontaneous pain behaviors. tandfonline.com While not directly 5-fluoro-DMT, these findings with a fluorinated analog highlight the potential of fluorine substitution in developing potent analgesics. tandfonline.comnih.gov Another compound, 5-fluoro-2-oxindole, has been shown to inhibit neuropathic and inflammatory pain. mdpi.com This compound not only alleviates pain but also enhances the antinociceptive effects of morphine. mdpi.com

Antidepressant Potential: Research suggests that compounds structurally similar to 5-fluoro-DMT possess antidepressant-like properties. For example, a single administration of psychedelics like psilocybin and 5-MeO-DMT can induce long-lasting anxiolytic and antidepressant-like effects in mouse models of chronic stress. nih.govresearchgate.net The antidepressant potential of these compounds is often linked to their interaction with serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.gov Studies have shown that 5-fluoro-DMT is an agonist at both 5-HT1A and 5-HT2A receptors. wikipedia.org The development of selective 5-HT1A agonists derived from 5-MeO-DMT has demonstrated anxiolytic and antidepressant-like activity in socially defeated animals without inducing hallucinogenic-like effects. nih.gov Furthermore, studies with N,N-dimethyltryptamine (DMT) have shown antidepressant effects in the forced swim test in rodents, comparable to the fast-acting antidepressant ketamine. nih.gov

Behavioral Responses: In mice, 5-fluoro-DMT elicits a robust head-twitch response (HTR), a behavior indicative of serotonergic psychedelic activity. wikipedia.org However, in drug discrimination studies, it did not substitute for LSD in rodents at the doses tested. wikipedia.org

Table 1: Behavioral Pharmacology of 5-Fluoro-DMT and Related Compounds in Rodent Models

Compound Animal Model Test Observed Effect
5-Fluoro-DMT Mouse Head-Twitch Response Produced a robust response wikipedia.org
5-Fluoro-DMT Rodent Drug Discrimination (LSD) Failed to substitute for LSD wikipedia.org
F-81 (Fluorinated cyclopeptide) Mouse Hot-Plate Test Dose-dependent antinociceptive activity tandfonline.com
F-81 (Fluorinated cyclopeptide) Mouse Mustard Oil-Induced Abdominal Pain Significant reduction in pain behaviors tandfonline.com
5-Fluoro-2-oxindole Mouse Neuropathic & Inflammatory Pain Models Inhibition of pain mdpi.com
5-MeO-DMT Mouse Chronic Social Defeat Stress Model Antidepressant-like effects nih.gov
DMT Rat Forced Swim Test Reduced immobility, similar to ketamine nih.gov

Neurochemical Modulation in Animal Brain Regions (e.g., Dopamine (B1211576) Release, GABA Release)

The neurochemical effects of tryptamines, including fluorinated analogs, have been investigated, with a focus on key neurotransmitter systems like serotonin and dopamine.

Serotonergic System: 5-fluoro-DMT is known to act as an agonist at serotonin 5-HT1A and 5-HT2A receptors. wikipedia.org Fluorination of tryptamines can influence their affinity and activity at these receptors. wikipedia.org For instance, adding a fluorine atom at the 4-position of 5-MeO-DMT significantly increased its potency at the 5-HT1A receptor while decreasing it at the 5-HT2A receptor. nih.gov The interaction with these receptors is believed to be central to the behavioral effects of these compounds. nih.govwikipedia.org

Dopaminergic System: Studies on the parent compound, DMT, have shown that it can influence dopamine release. DMT has been found to cause a decrease in dopamine concentration in the rat forebrain. nih.gov It also increases the levels of the dopamine metabolite 3-methoxytyramine (3-MT) in the striatum. nih.gov This suggests an indirect dopaminergic stimulant activity. nih.gov While direct studies on 5-fluoro-DMT's effect on dopamine are limited, the actions of DMT provide a basis for expecting some modulation of the dopaminergic system.

Other Neurotransmitter Systems: The broader class of tryptamines interacts with a variety of other receptor systems, including glutamate, acetylcholine, and sigma receptors, although the specific effects of 5-fluoro-DMT on these systems are not as well-characterized. nih.gov

Table 2: Neurochemical Effects of 5-Fluoro-DMT and Related Tryptamines

Compound Brain Region Neurotransmitter/Receptor Observed Effect
5-Fluoro-DMT - 5-HT1A & 5-HT2A Receptors Agonist activity wikipedia.org
4-F,5-MeO-DMT - 5-HT1A Receptor Increased signaling potency nih.gov
4-F,5-MeO-DMT - 5-HT2A Receptor Decreased signaling potency nih.gov
DMT Rat Forebrain Dopamine 42% decrease in concentration nih.gov
DMT Rat Striatum 3-Methoxytyramine (3-MT) Increased levels nih.gov

Evaluation in Specific Disease Animal Models (e.g., Cocaine Effects, Neuroprotection)

The potential therapeutic applications of 5-fluoro-DMT and related compounds are being explored in various animal models of disease.

Cocaine Effects: Studies have investigated the interaction between tryptamines and cocaine. In one study, the administration of 5-MeO-DMT was found to inhibit the head-twitch response induced by this compound, while withdrawal from chronic cocaine treatment enhanced this response. nih.gov This suggests a complex interaction between the serotonergic systems affected by tryptamines and the neuroadaptations that occur with chronic cocaine use. Animal models of cocaine self-administration have shown that a history of extended access to the drug leads to increased motivation to take it. nih.gov

Neuroprotection: There is growing evidence for the neuroprotective and neurogenic effects of tryptamines. A single dose of 5-MeO-DMT has been shown to stimulate cell proliferation, and neuronal survival, and promote morphological and functional changes in the dentate gyrus of adult mice. nih.gov Specifically, it increased the proliferation of neural progenitors and accelerated the maturation of newborn granule cells. nih.gov Furthermore, 5-MeO-DMT has been observed to induce long-lasting increases in dendritic spine density in the mouse medial frontal cortex, driven by a higher rate of spine formation. biorxiv.org These findings suggest a potential for these compounds to promote neural plasticity. biorxiv.org

Pharmacokinetic Studies in Animal Models (e.g., Metabolic Stability, Distribution, in vitro half-life)

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds like 5-fluoro-DMT. biotechfarm.co.il

Metabolism and Stability: The metabolism of tryptamines is a key determinant of their duration of action. For instance, DMT is rapidly metabolized by monoamine oxidase A (MAO-A). frontiersin.org The inhibition of MAO-A can significantly increase the brain concentrations of DMT. frontiersin.org The related compound, 5-MeO-DMT, is also primarily eliminated through metabolism, with MAO-A-mediated deamination being the major pathway. nih.govnih.gov It is also O-demethylated by the enzyme CYP2D6 to its active metabolite, bufotenine. nih.govwikipedia.org The in vitro inhibition constant (Ki) for a novel indole-based MAO-B inhibitor was determined to be 94.52 nM, highlighting the potential for indole structures to interact with these enzymes. nih.gov

Distribution: Tryptamines like 5-MeO-DMT are lipophilic and are thought to readily cross the blood-brain barrier, leading to accumulation in the brain at levels higher than in the blood. wikipedia.org Pharmacokinetic studies in mice have shown that 5-MeO-DMT is rapidly absorbed and eliminated. nih.gov

Half-life: The elimination half-life of tryptamines can be quite short. In mice, the terminal half-life of 5-MeO-DMT is between 12 and 19 minutes. nih.gov For DMT, the elimination half-life in the absence of an MAO inhibitor is between 5 and 15 minutes. wikipedia.org

Table 3: Pharmacokinetic Parameters of Tryptamines in Animal Models

Compound Animal Model Parameter Value
5-MeO-DMT Mouse Terminal Half-life (t1/2) 12-19 minutes nih.gov
DMT - Elimination Half-life (without MAOI) 5-15 minutes wikipedia.org
5-MeO-DMT Rat Primary Metabolic Pathway MAO-A-mediated deamination nih.govnih.gov
5-MeO-DMT - Secondary Metabolic Pathway O-demethylation by CYP2D6 nih.govwikipedia.org

Potential Applications As a Research Tool and Lead Compound Discovery

Role as a Chemical Probe for Receptor Systems

1H-Indole-1-ethanamine, 5-fluoro- serves as a valuable chemical probe for investigating the structure and function of various receptor systems, particularly serotonin (B10506) (5-HT) receptors. researchgate.net Its fluorinated nature allows for the fine-tuning of its affinity and efficacy at these receptors, providing researchers with a tool to dissect the complex signaling pathways associated with serotonergic neurotransmission.

The compound exhibits a distinct binding profile across different 5-HT receptor subtypes. It is recognized as a partial agonist at 5-HT3 receptors, a class of ligand-gated ion channels. wikipedia.orgnih.gov This partial agonism is a noteworthy characteristic, as such compounds can modulate receptor activity without eliciting a maximal response, offering a more nuanced approach to studying receptor function compared to full agonists or antagonists. wikipedia.org Research has shown that both the size and electronegativity of the substituent at the 5-position of the tryptamine (B22526) core are critical for efficient receptor activation and channel opening. wikipedia.orgnih.gov

Furthermore, 1H-Indole-1-ethanamine, 5-fluoro- displays significant affinity for other serotonin receptor subtypes, including the 5-HT1A and 5-HT2A receptors, where it acts as an agonist. wikipedia.org Its interaction with these G-protein coupled receptors is of particular interest for understanding their role in mood, cognition, and other central nervous system functions. researchgate.net The varying affinities and functional activities at different receptors allow for its use in competitive binding assays and functional studies to characterize novel ligands and explore the pharmacological landscape of the serotonergic system.

Below is a data table summarizing the reported binding affinities (Ki) and functional activities (EC50) of 1H-Indole-1-ethanamine, 5-fluoro- at various serotonin receptors.

Receptor SubtypeBinding Affinity (Ki)Functional Activity (EC50)Efficacy (Rmax/Emax)
5-HT1A 18 nM wikipedia.org129 nM wikipedia.orgAgonist wikipedia.org
5-HT2A 6.0–3,908 nM wikipedia.org2.64–58 nM wikipedia.org110% (Full Agonist) wikipedia.org
5-HT2B 5.7 nM wikipedia.orgNot ReportedNot Reported
5-HT2C 3.72 nM wikipedia.orgNot ReportedNot Reported
5-HT3A 0.8 µM wikipedia.org16 µM wikipedia.org0.64 (Partial Agonist) wikipedia.org
5-HT3AB 1.8 µM wikipedia.org27 µM wikipedia.org0.45 (Partial Agonist) wikipedia.org

Building Block for the Synthesis of Novel Bioactive Scaffolds

The chemical structure of 1H-Indole-1-ethanamine, 5-fluoro- makes it a versatile building block for the synthesis of more complex and novel bioactive scaffolds. chemimpex.com The indole (B1671886) nucleus and the ethylamine (B1201723) side chain provide reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Medicinal chemists utilize this compound as a starting material to introduce the fluorinated indole motif into larger molecules, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

One notable example of its use as a building block is in the synthesis of oleanolic acid-fluorotryptamine amides. nih.gov In this work, 1H-Indole-1-ethanamine, 5-fluoro- was coupled with oleanolic acid, a naturally occurring triterpenoid, to create a hybrid molecule. The resulting amide demonstrated enhanced cytotoxic activity against cancer cell lines compared to the parent compounds, highlighting the potential of using 1H-Indole-1-ethanamine, 5-fluoro- to generate new therapeutic candidates. nih.gov

Furthermore, the tryptamine core of 1H-Indole-1-ethanamine, 5-fluoro- is a key precursor for the synthesis of β-carbolines through the Pictet-Spengler reaction. researchgate.netrsc.org This reaction involves the condensation of a tryptamine with an aldehyde or ketone to form a tetrahydro-β-carboline, a privileged scaffold found in many biologically active natural products and synthetic drugs. rsc.org The introduction of the 5-fluoro substituent into the β-carboline framework can modulate the pharmacological properties of the resulting compounds, opening avenues for the development of novel agents targeting a range of diseases.

Foundation for the Development of Advanced Therapeutic Lead Compounds (mechanistic basis)

The pharmacological profile of 1H-Indole-1-ethanamine, 5-fluoro- provides a solid mechanistic basis for its use as a foundation for the development of advanced therapeutic lead compounds. Its activity as a serotonin receptor agonist and a monoamine releasing agent suggests its potential as a starting point for drugs targeting neurological and psychiatric disorders. wikipedia.orglookchem.com

The compound is a serotonin-dopamine releasing agent (SDRA), with a higher potency for inducing the release of serotonin over dopamine (B1211576) and norepinephrine. wikipedia.org This profile is of interest for the development of treatments for mood and anxiety disorders, where imbalances in these neurotransmitter systems are implicated. researchgate.net Additionally, it acts as a weak inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters. wikipedia.org While its inhibitory activity is weak, this characteristic could be optimized through structural modifications to develop more potent and selective MAO inhibitors.

The development of derivatives from the 1H-Indole-1-ethanamine, 5-fluoro- scaffold is a key strategy in lead compound discovery. For instance, the synthesis of novel fluorinated tryptamine analogs has led to the identification of compounds with high potency and selectivity for the 5-HT1A receptor. nih.gov Such selective agonists are sought after for their potential anxiolytic and antidepressant effects with fewer side effects compared to less selective drugs. The strategic placement of the fluorine atom is a crucial element in achieving this enhanced selectivity and potency. nih.gov

Future Research Directions and Unexplored Avenues for 1h Indole 1 Ethanamine, 5 Fluoro

Expanding the Scope of Pharmacological Targets

While the primary pharmacological activity of many tryptamines is mediated through serotonin (B10506) 5-HT2A receptors, a growing body of evidence suggests that their complex effects involve a broader range of molecular targets. mdpi.comneurosciencenews.com Future research on 1H-Indole-1-ethanamine, 5-fluoro- should systematically investigate these alternative pathways to build a comprehensive pharmacological profile.

Psychedelic tryptamines are known to interact with a wide array of serotonin receptors beyond 5-HT2A, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, and 5-HT7. mdpi.comscispace.com The 5-HT7 receptor, in particular, is a valid therapeutic target for neuropsychiatric disorders, and understanding the kinetics of ligand-receptor interactions is crucial. acs.orgnih.gov Furthermore, interactions with non-serotonergic receptors, such as dopamine (B1211576), adrenergic receptors, and the serotonin transporter (SERT), have been noted for this class of compounds. mdpi.comwikipedia.org A recent comprehensive study on 41 classic psychedelics confirmed potent activity at nearly all serotonin, dopamine, and adrenergic receptors. neurosciencenews.com A critical area of future inquiry is to determine the binding affinities and functional activities of 1H-Indole-1-ethanamine, 5-fluoro- at these less-explored sites.

A particularly promising avenue is the investigation of functional selectivity, or "biased agonism." This phenomenon occurs when a ligand binding to a single receptor preferentially activates specific downstream intracellular signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated pathways). neurosciencenews.com This functional selectivity could potentially dissociate desired therapeutic effects from hallucinogenic properties. neurosciencenews.comnih.gov Research has shown that hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists can differentially activate intracellular signaling pathways. hopeforcivilians.com Investigating how the 5-fluoro substitution on the indole (B1671886) ring influences biased agonism at the 5-HT2A receptor and other targets could guide the design of novel compounds with more specific effects.

Exploration of Novel Synthetic Pathways

The synthesis of indole-containing compounds has advanced significantly beyond classical methods like the Fischer or Leimgruber-Batcho syntheses. researchgate.netepa.gov Future research into 1H-Indole-1-ethanamine, 5-fluoro- would benefit from the exploration and application of these modern, more efficient synthetic strategies.

Recent years have seen the development of powerful, metal-catalyzed reactions for constructing indole scaffolds. Palladium-catalyzed domino reactions, for instance, enable the synthesis of complex, fused tricyclic indole skeletons in a single step from simple precursors. nih.gov Similarly, copper- and iron-catalyzed methods have been developed for the efficient coupling and cyclization of various substrates to form functionalized indoles. derpharmachemica.com These catalytic systems often offer milder reaction conditions, higher yields, and greater tolerance for a wide range of functional groups compared to traditional approaches. Applying these palladium, copper, or iron-catalyzed strategies to the synthesis of the 5-fluoroindole (B109304) core could provide more efficient and scalable routes to 1H-Indole-1-ethanamine, 5-fluoro- and its analogues.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent another innovative approach. nih.gov The use of MCRs, such as the Ugi reaction followed by a domino cyclization, for the synthesis of diverse indole derivatives has been demonstrated. nih.gov Exploring MCRs for the construction of the 1H-Indole-1-ethanamine, 5-fluoro- scaffold could rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Furthermore, the field of biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. researchgate.net The use of engineered enzymes and microbial cell factories to produce psilocybin and other tryptamines is an area of active research. researchgate.net Developing a biocatalytic pathway for 1H-Indole-1-ethanamine, 5-fluoro- by engineering enzymes such as tryptophan synthase or decarboxylases could provide an environmentally friendly and economically viable production method for research and potential therapeutic applications. researchgate.net

Advanced Computational Approaches for Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the rational design of new compounds. tandfonline.comrsc.org Applying these advanced computational approaches to 1H-Indole-1-ethanamine, 5-fluoro- is a critical next step in understanding its structure-function relationships and designing analogues with tailored properties.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for visualizing and analyzing the interaction between a ligand and its receptor target at an atomic level. tandfonline.comnih.gov These methods can be used to predict the binding pose of 1H-Indole-1-ethanamine, 5-fluoro- within the binding pockets of various receptors, such as the 5-HT family. acs.orgrsc.org MD simulations, which model the movement of atoms and molecules over time, can reveal the dynamic nature of the ligand-receptor complex, identify key non-covalent interactions (like hydrogen bonds and stacking interactions), and help explain the structural basis for binding affinity and functional selectivity. tandfonline.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can further refine the understanding of how chemical structure relates to biological activity. By creating 3D-QSAR models based on a series of related compounds, researchers can identify the specific structural features that are essential for potent and selective receptor binding. tandfonline.com Such models could be used to predict the activity of novel, yet-to-be-synthesized analogues of 1H-Indole-1-ethanamine, 5-fluoro-, thereby prioritizing synthetic efforts.

Looking forward, the integration of machine learning and artificial intelligence (AI) offers exciting possibilities. Advanced models, such as modified Transformer neural networks, are being developed to predict receptor-ligand interactions based solely on amino acid and chemical sequences. frontiersin.orgresearchgate.net These in silico methods could be trained on existing tryptamine-receptor data to predict novel pharmacological targets for 1H-Indole-1-ethanamine, 5-fluoro- and to design new molecules with optimized multi-target engagement profiles or specific functional selectivity.

Development of Isotope-Labelled Probes for Research (e.g., ¹⁸F for PET studies, ³H, ¹¹C, ¹⁴C)

Isotopically labeled versions of 1H-Indole-1-ethanamine, 5-fluoro- are invaluable tools for detailed pharmacological investigation. The development of such probes would enable a wide range of in vitro and in vivo studies, providing crucial data on the compound's distribution, target engagement, and metabolism.

Fluorine-18 (¹⁸F): The presence of a fluorine atom in the native structure makes 1H-Indole-1-ethanamine, 5-fluoro- an ideal candidate for labeling with the positron-emitting isotope ¹⁸F for Positron Emission Tomography (PET) imaging. nih.govmdpi.comresearchgate.net PET is a highly sensitive, non-invasive imaging technique that can visualize and quantify physiological processes in the living brain. nih.gov An ¹⁸F-labeled version of the compound would allow researchers to directly measure its brain penetration, regional distribution, and binding to specific receptor sites in real-time, providing unparalleled insight into its in vivo pharmacokinetics and pharmacodynamics.

Carbon-11 (¹¹C): Labeling with carbon-11, another short-lived positron emitter, is also a powerful strategy for PET. nih.gov The N,N-dimethylamino group of 1H-Indole-1-ethanamine, 5-fluoro- could be labeled by reacting the corresponding des-methyl precursor with [¹¹C]methyl iodide. unm.edu A key advantage of this approach is that the resulting radiotracer is chemically identical to the parent compound, ensuring that its biological behavior is unchanged. unm.edu This allows for true tracer studies of receptor occupancy and dynamics.

Tritium (B154650) (³H): For in vitro studies, labeling with the beta-emitter tritium (³H) is the gold standard. A ³H-labeled version of 1H-Indole-1-ethanamine, 5-fluoro- would be essential for conducting high-sensitivity radioligand binding assays. nih.gov These assays are used to precisely determine the binding affinity (Kᵢ) of the compound for a wide range of receptors and to quantify the density of these receptors in various tissues.

Carbon-14 (B1195169) (¹⁴C): The long half-life of carbon-14 makes it the ideal radioisotope for metabolic and disposition studies. nih.gov Synthesizing a ¹⁴C-labeled version of 1H-Indole-1-ethanamine, 5-fluoro- would enable comprehensive mass balance studies to track the absorption, distribution, metabolism, and excretion (ADME) of the compound over extended periods. nih.govnih.gov This is crucial for identifying its metabolic pathways and characterizing any active metabolites.

IsotopePrimary Research ApplicationRationale
¹⁸F In vivo PET imaging of brain kinetics and target engagement.The compound's native fluorine atom allows for direct radiolabeling for PET, a highly sensitive in vivo imaging modality. nih.govmdpi.com
¹¹C In vivo PET imaging (true tracer studies).Labeling the N-methyl groups creates a radiotracer identical to the parent compound, ideal for receptor occupancy studies. unm.edu
³H In vitro receptor binding assays.Provides high sensitivity for accurately quantifying binding affinities and receptor densities in tissue preparations. nih.gov
¹⁴C In vitro and in vivo metabolism and mass balance studies.Long half-life is optimal for tracking the fate of the molecule over time to identify metabolites and excretion routes. nih.gov

Q & A

Q. How to apply computational chemistry for property prediction?

  • Methodological Answer : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and solubility via COSMO-RS models. Compare with experimental 19F NMR shifts () and logP values. Molecular docking (AutoDock Vina) can rationalize receptor selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.